
C19H13BrClN3O4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound with the molecular formula C19H13BrClN3O4 N-[3-bromo-4-(4-chlorophenoxy)phenyl]-N’-(4-nitrophenyl)urea . This compound is a member of the urea derivatives family and is characterized by its complex structure, which includes bromine, chlorine, and nitro functional groups. It is often used in scientific research due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-bromo-4-(4-chlorophenoxy)phenyl]-N’-(4-nitrophenyl)urea typically involves the following steps:
Formation of the Intermediate: The initial step involves the reaction of with in the presence of a base such as to form .
Urea Formation: The intermediate is then reacted with under controlled conditions to form the final product, .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[3-bromo-4-(4-chlorophenoxy)phenyl]-N’-(4-nitrophenyl)urea: undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as in the presence of a .
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the phenyl rings, using oxidizing agents like .
Common Reagents and Conditions
Substitution: Reagents such as or in an aqueous or alcoholic medium.
Reduction: with a or .
Oxidation: or in an acidic medium.
Major Products
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Reduction: Formation of .
Oxidation: Formation of oxidized phenyl derivatives.
Scientific Research Applications
N-[3-bromo-4-(4-chlorophenoxy)phenyl]-N’-(4-nitrophenyl)urea: has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Used in the development of new materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of N-[3-bromo-4-(4-chlorophenoxy)phenyl]-N’-(4-nitrophenyl)urea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The presence of the nitro group allows for potential redox reactions, which can lead to the generation of reactive oxygen species, contributing to its biological activity.
Comparison with Similar Compounds
N-[3-bromo-4-(4-chlorophenoxy)phenyl]-N’-(4-nitrophenyl)urea: can be compared with other urea derivatives such as:
- N-phenyl-N’-(4-nitrophenyl)urea
- N-(4-chlorophenyl)-N’-(4-nitrophenyl)urea
- N-(3-bromophenyl)-N’-(4-nitrophenyl)urea
Uniqueness
The uniqueness of N-[3-bromo-4-(4-chlorophenoxy)phenyl]-N’-(4-nitrophenyl)urea lies in its combination of bromine, chlorine, and nitro functional groups, which confer distinct chemical reactivity and potential biological activity.
By understanding the detailed properties and applications of N-[3-bromo-4-(4-chlorophenoxy)phenyl]-N’-(4-nitrophenyl)urea , researchers can explore its potential in various scientific fields
Properties
Molecular Formula |
C19H13BrClN3O4 |
|---|---|
Molecular Weight |
462.7 g/mol |
IUPAC Name |
methyl 5-(4-bromophenyl)-1-(2-chlorophenyl)-4,6-dioxo-3a,6a-dihydropyrrolo[3,4-c]pyrazole-3-carboxylate |
InChI |
InChI=1S/C19H13BrClN3O4/c1-28-19(27)15-14-16(24(22-15)13-5-3-2-4-12(13)21)18(26)23(17(14)25)11-8-6-10(20)7-9-11/h2-9,14,16H,1H3 |
InChI Key |
YCXGMQQBYLLMRS-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=NN(C2C1C(=O)N(C2=O)C3=CC=C(C=C3)Br)C4=CC=CC=C4Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


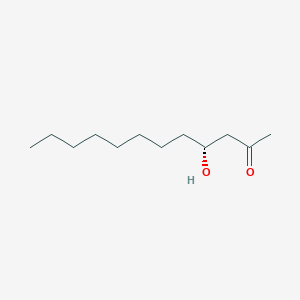
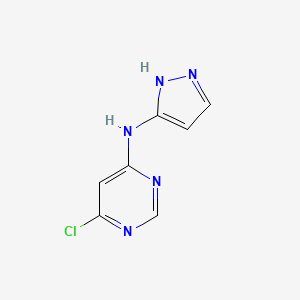
![3-tert-Butyl-6-(2-iodo-1,3-oxazol-5-yl)[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B12632989.png)

![N,N'-[Rubicene-5,12-diyldi(4,1-phenylene)]bis(N-phenylaniline)](/img/structure/B12633006.png)
![4-[3-[[1-(4-Carboxyphenyl)-2,5-dioxopyrrolidin-3-yl]-hydroxyamino]-2,5-dioxopyrrolidin-1-yl]benzoic acid](/img/structure/B12633014.png)
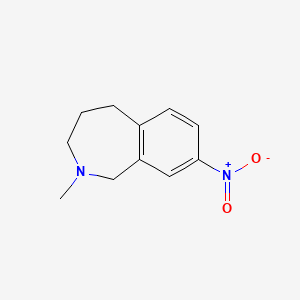

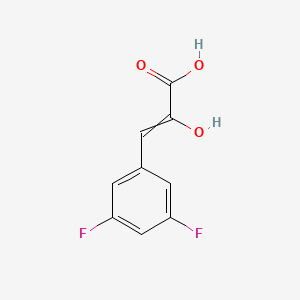

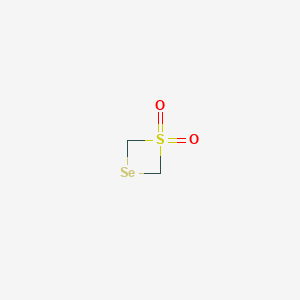
![3-Acetyl-2,4-dihydroxy-6-[(prop-2-en-1-yl)oxy]benzaldehyde](/img/structure/B12633040.png)
![(3S,3'aR,8'aS,8'bS)-5-chloro-2'-[2-chloro-5-(trifluoromethyl)phenyl]-7-methylspiro[1H-indole-3,4'-3a,6,7,8,8a,8b-hexahydropyrrolo[3,4-a]pyrrolizine]-1',2,3'-trione](/img/structure/B12633045.png)
![7H-Pyrrolo[2,3-d]pyrimidine-2,4-diamine, N4-(4-bromo-2-chlorophenyl)-6-[(2,4-dichlorophenyl)methyl]-](/img/structure/B12633053.png)
